molecular formula C12H15ClF2N2O B8035748 2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride

2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride

Cat. No.: B8035748
M. Wt: 276.71 g/mol
InChI Key: ADFWCZMVIHUHIM-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound that features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions and a piperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and piperidine.

    Amidation Reaction: The 2,6-difluorobenzoic acid is reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.

    Hydrochloride Formation: The resulting 2,6-Difluoro-N-(piperidin-4-yl)benzamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinone or reduction to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 2,6-Difluorobenzoic acid and piperidine.

    Oxidation: Piperidinone derivatives.

    Reduction: Reduced piperidine derivatives.

Scientific Research Applications

2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies to understand the interaction of fluorinated benzamides with biological targets.

    Chemical Biology: It serves as a probe to study the effects of fluorine substitution on the biological activity of benzamide derivatives.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target. The piperidine moiety can contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic Acid: A precursor in the synthesis of 2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride.

    Piperidine: A common structural motif in many pharmaceuticals.

    N-(4-Piperidinyl)benzamide: A non-fluorinated analog.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The fluorine atoms can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

2,6-difluoro-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O.ClH/c13-9-2-1-3-10(14)11(9)12(17)16-8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFWCZMVIHUHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=C(C=CC=C2F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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